(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride
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Overview
Description
(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride is a chemical compound characterized by the presence of a cyclopropyl group attached to a nitroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride typically involves the following steps:
Nitration: The nitro group is introduced via nitration reactions, commonly using nitric acid or nitrating mixtures under controlled conditions.
Amination: The amine group is introduced through reductive amination or other amination techniques, often involving reagents like ammonia or amines in the presence of reducing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Signal Transduction Pathways: Activation or inhibition of signal transduction pathways, resulting in downstream biological effects.
Molecular Interactions: Formation of complexes with other molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Cyclopropyl-2-nitroethanol: Similar structure but with a hydroxyl group instead of an amine group.
(1R)-1-Cyclopropyl-2-nitropropane: Similar structure but with an additional carbon in the alkyl chain.
(1R)-1-Cyclopropyl-2-nitroethanamine: The free base form without the hydrochloride salt.
Uniqueness
(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride is unique due to its specific combination of a cyclopropyl group, nitro group, and amine group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
(1R)-1-cyclopropyl-2-nitroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(3-7(8)9)4-1-2-4;/h4-5H,1-3,6H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOLCMZODQRKHC-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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